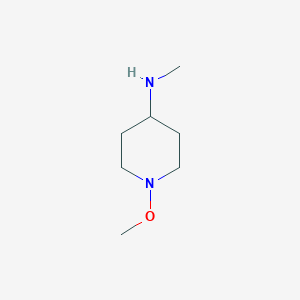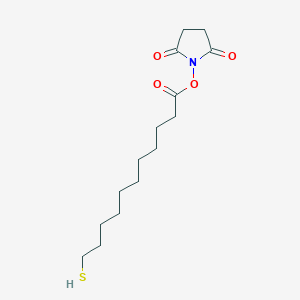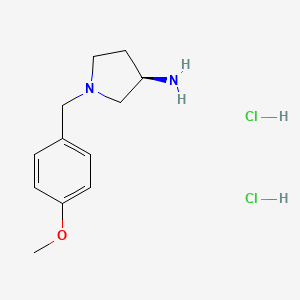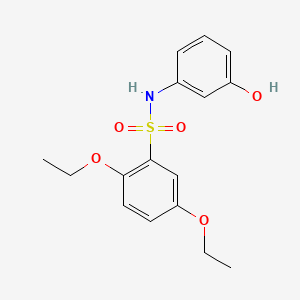
1-methoxy-N-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives, such as “1-methoxy-N-methylpiperidin-4-amine”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions . More research is needed to understand the specific chemical reactions of this compound.Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthetic Applications
Free-Radical Reactions : The study by Dinoi et al. (1998) discusses the production of methoxyamine derivatives through the reactions of dimethyldioxirane and methyl(trifluoromethyl)dioxirane with 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) in acetone. These reactions showcase the radical decomposition of dioxirane initiated by aminoxyl, highlighting the utility of methoxyamine derivatives in radical chemistry (Dinoi et al., 1998).
Lipase-Catalyzed Reactions : Cammenberg et al. (2006) explored the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, revealing the influence of β-oxygen atom interaction in methoxyacetate on the reaction rate. This finding has implications for the synthesis of enantiopure amines, showcasing the role of methoxy groups in enhancing reaction efficiencies (Cammenberg et al., 2006).
Electrochemical Activation : Research by Norcott et al. (2019) demonstrated the electrochemical activation of TEMPO-Me, a methoxyamine derivative, as a powerful electrophilic methylating agent. This work underscores the potential of methoxyamine derivatives in electrochemical synthesis, offering a new avenue for methylation reactions (Norcott et al., 2019).
Anticancer and Antimicrobial Applications
Antineoplastic Agents : Pettit et al. (2003) reported the synthesis and evaluation of various amine derivatives, including methoxyamine-related compounds, for their anticancer properties. These compounds demonstrated significant activity against various cancer cell lines, indicating the potential of methoxyamine derivatives in cancer therapy (Pettit et al., 2003).
Polymeric Materials with Magnetic Properties : Murata et al. (2005) synthesized poly[bis(4-methoxyphenyl)aminiumacetylene]s, demonstrating the incorporation of methoxyamine derivatives into polymeric materials for the development of novel magnetic materials. This research opens up new possibilities for the use of methoxyamine derivatives in the design of advanced materials with unique properties (Murata et al., 2005).
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-methoxy-N-methylpiperidin-4-amine”, is an important task of modern organic chemistry . Future research could focus on understanding the specific properties, reactions, and potential applications of this compound.
Eigenschaften
IUPAC Name |
1-methoxy-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-7-3-5-9(10-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZOONGHGSXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)
![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2673412.png)

![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)


![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2673430.png)

